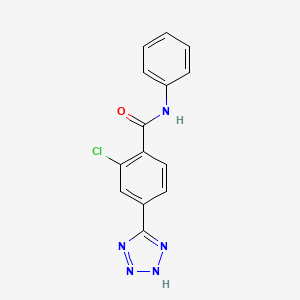

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

Description

Properties

CAS No. |

651769-90-3 |

|---|---|

Molecular Formula |

C14H10ClN5O |

Molecular Weight |

299.71 g/mol |

IUPAC Name |

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20) |

InChI Key |

PQTAFLGIPSUAER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Precursors

The target compound (C$${14}$$H$${10}$$ClN$$_5$$O) consists of:

- A benzamide core substituted with chlorine at position 2.

- A phenyl group attached to the amide nitrogen.

- A 1H-tetrazole ring at position 4.

Critical intermediates :

Synthetic Pathways

Step 1: Synthesis of 2-Chloro-N-phenyl-4-cyanobenzamide

The benzamide backbone is constructed via amide coupling between 2-chloro-4-cyanobenzoyl chloride and aniline.

Procedure :

- Reagents :

Reaction conditions :

- Stir at 0–5°C for 1 hour, then room temperature for 12 hours.

- Acidic workup (1M HCl) to precipitate the product.

Analytical data :

Step 2: [3+2] Cycloaddition to Form the Tetrazole Ring

The nitrile group undergoes cycloaddition with sodium azide under catalytic conditions.

Cobalt(II)-Catalyzed Method

Catalyst : Co(II) complex with $$N,N$$-bis(pyridin-2-ylmethyl)quinolin-8-amine.

Procedure :

- Reagents :

Mechanistic insight :

- The Co(II) catalyst activates the nitrile via coordination, enabling cycloaddition with azide.

- Intermediate cobalt-diazido species (e.g., [L$$^1$$Co(N$$3$$)$$2$$]) are isolable and structurally characterized.

Aluminum Chloride (AlCl$$_3$$)-Catalyzed Method

Procedure :

Nano-TiCl$$4$$·SiO$$2$$-Catalyzed Method

Catalyst : Titanium chloride supported on silica nanoparticles.

Procedure :

Comparative Analysis of Methods

Key observations :

Optimization Strategies

Solvent Effects

Microwave Assistance

Microwave irradiation reduces reaction times from hours to minutes:

Analytical Characterization

Spectroscopic Data

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

The compound is primarily recognized for its herbicidal properties. It belongs to a class of compounds known as N-(tetrazol-5-yl)arylcarboxamides, which have been developed for controlling unwanted vegetation. Research indicates that these compounds exhibit strong herbicidal activity even at low application rates, making them suitable for use in transgenic crops that are tolerant to specific herbicides .

Case Study: Efficacy Against Weeds

A study demonstrated the effectiveness of N-(tetrazol-5-yl)arylcarboxamides in controlling broadleaf and grass weeds in maize crops. The results showed significant reductions in weed biomass, suggesting that these compounds could be integrated into sustainable agricultural practices to enhance crop yields while minimizing herbicide resistance development .

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide. This compound has shown potential against various bacterial strains and fungi. For example, a series of tetrazole compounds were tested for their antibacterial activity using the disc diffusion method, with some derivatives exhibiting superior activity compared to traditional antibiotics such as ampicillin .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Research indicates that tetrazole derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Compounds similar to this compound have been evaluated for their ability to reduce inflammation and pain in animal models, showing comparable efficacy to established anti-inflammatory medications .

The applications of this compound extend across agricultural and medicinal fields, showcasing its versatility as a herbicide and a potential therapeutic agent. Future research should focus on optimizing its chemical structure to enhance efficacy while minimizing toxicity. Additionally, exploring its mechanisms of action could lead to the development of new drugs targeting inflammation and microbial infections.

Continued exploration into the environmental impact and safety profile of this compound will be essential for its integration into agricultural practices and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide and its analogs:

Key Differences and Implications

Tetrazole vs. Thiazole :

- Replacement of tetrazole with thiazole (as in ) eliminates the acidic proton critical for ionic interactions but introduces sulfur-based hydrogen bonding. Fluorine substituents enhance electronegativity and stability .

- Example : The PFOR enzyme inhibitor’s activity relies on thiazole-mediated hydrogen bonds, whereas tetrazole-containing analogs target G-protein-coupled receptors .

Substituent Effects :

- Chlorine vs. Methoxy : The methoxy group in CID 215303 () improves aqueous solubility but reduces lipophilicity compared to the chloro substituent in the target compound .

- Dual Chlorine (CID 215303) : Enhances halogen bonding but may increase molecular weight and steric hindrance .

The biphenyl-tetrazole system mimics losartan’s AT1 receptor interaction . Diazaspiro Decen (): The spirocyclic system in SCH 900822 enhances metabolic stability and selectivity for the glucagon receptor .

Biological Activity

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide (CAS No. 651769-90-3) is a compound featuring a tetrazole ring and a chlorine atom, contributing to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C14H10ClN5O

- Molecular Weight : 299.71 g/mol

The compound's structure includes a chloro substituent and a tetrazole moiety, which enhances its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that tetrazole-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been utilized to measure the zones of inhibition, revealing promising results for compounds similar to this compound .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 100 | |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo...) | Pseudomonas aeruginosa | 125 |

GPR35 Agonism

Recent studies have identified this compound as a potent agonist for G protein-coupled receptor 35 (GPR35). This receptor has been implicated in various physiological processes, including pain and inflammation. The compound demonstrated a dose-dependent response in dynamic mass redistribution assays, indicating its potential role in treating metabolic diseases .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| This compound | 0.059 | GPR35 Agonist |

| N-(5-bromo...) | 0.086 | GPR35 Agonist |

The mechanism of action for this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing for binding to active sites on enzymes or receptors. The presence of the chlorine atom enhances hydrogen bonding capabilities, stabilizing the compound's interaction with biological targets.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of structural modifications on the biological activity of tetrazole derivatives. For example, variations in halogen substitutions at different positions on the benzamide structure significantly alter potency against GPR35 and other biological targets. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to their unsubstituted counterparts .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives against common pathogens. The results indicated that the introduction of a tetrazole group significantly improved antibacterial properties compared to traditional antibiotics .

- GPR35 Targeting : Another investigation focused on the agonistic effects of various benzamide derivatives on GPR35. The findings suggested that compounds with a tetrazole moiety exhibited superior efficacy in activating this receptor, which is crucial for developing new treatments for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.